molecular formula C12H19FN2 B2740569 N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine CAS No. 626216-48-6

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

Cat. No.: B2740569
CAS No.: 626216-48-6
M. Wt: 210.296
InChI Key: ZWWMYTHOWTVQTQ-UHFFFAOYSA-N
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Description

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring an N,N-dimethyl group on one amine and a 4-fluoro-benzyl substituent on the other. This compound belongs to a class of diamines with diverse applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWMYTHOWTVQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The propane-1,3-diamine backbone (N,N-dimethylpropane-1,3-diamine, DMAPA) serves as the foundation for derivatives modified at the terminal amine. Key analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Reference
N'-(4-Fluoro-benzyl)-N,N-dimethylpropane-1,3-diamine 4-Fluoro-benzyl ~238.3 (estimated) Enhanced lipophilicity, potential drug candidate
N'-(4-Methoxy-benzyl)-N,N-dimethylpropane-1,3-diamine 4-Methoxy-benzyl 222.33 Discontinued commercial product; electron-donating substituent
N'-(4-Chloro-benzyl)propane-1,3-diamine 4-Chloro-benzyl 214.72 Ligand for platinum complexes with antineoplastic activity
N'-(4-Nitro-benzyl)propane-1,3-diamine 4-Nitro-benzyl 225.25 Electron-withdrawing group; catalytic applications
PDAT (N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine) Indole-ethyl 261.39 Noncompetitive inhibitor of INMT enzyme

Key Observations :

  • Electron Effects : The 4-fluoro group (electron-withdrawing) may improve metabolic stability and binding affinity compared to electron-donating groups like methoxy .
  • Biological Activity : Chloro and nitro derivatives in were used in platinum complexes for anticancer activity, suggesting the fluoro analogue could similarly enhance metal coordination or target engagement .

Biological Activity

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a synthetic compound with potential biological activity. Its molecular formula is C12H19FN2C_{12}H_{19}FN_2 and it has a molecular weight of approximately 210.3g/mol210.3\,g/mol . The compound features a 4-fluorobenzyl group attached to a dimethylpropane-1,3-diamine backbone, which can influence its interaction with biological systems.

The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The compound's structure suggests it may interact with specific cellular targets, potentially influencing pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of incubation .
    • A comparative analysis indicated that modifications in the substituent groups (such as the introduction of fluorine) can enhance the cytotoxic activity of these compounds .
  • Cell Cycle Analysis :
    • Flow cytometry analyses revealed that treatment with this compound led to significant changes in cell cycle distribution. Notably, there was an observed increase in the G0/G1 phase of the cell cycle, indicating potential mechanisms for inducing cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has shown that specific modifications can lead to enhanced biological activity. For instance:

  • The introduction of electron-withdrawing groups like fluorine at specific positions on the benzyl ring has been correlated with increased potency against cancer cells .

Summary of Biological Activity

Property Details
Molecular FormulaC12H19FN2C_{12}H_{19}FN_2
Molecular Weight210.3g/mol210.3\,g/mol
Major ActivityCytotoxicity against cancer cell lines
MechanismInduction of apoptosis and cell cycle arrest

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